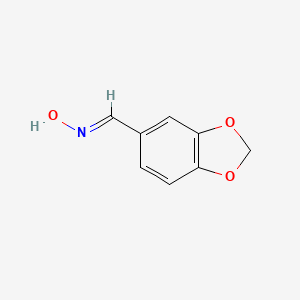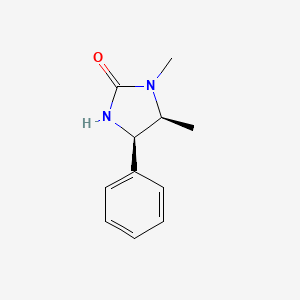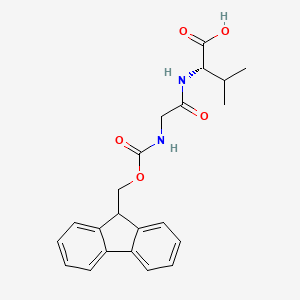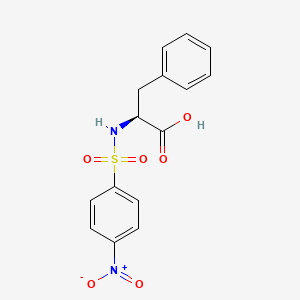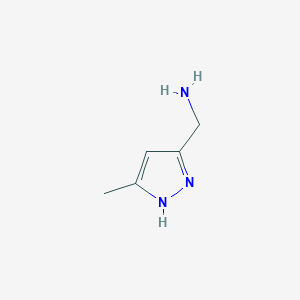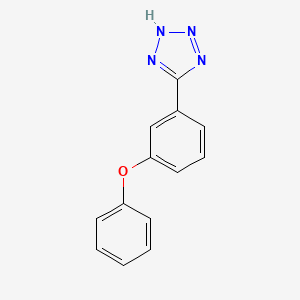
氢化苄胺
描述
Hydrobenzamide, also known as N,N’-(phenylmethylene)bis(1-phenylmethanimine), is an organic compound derived from the reaction of aromatic aldehydes with ammonia. It is characterized by its unique structure, which includes two imine groups connected by a methylene bridge. This compound is of significant interest due to its applications in organic synthesis and its role as an intermediate in the production of various nitrogen-containing compounds.
科学研究应用
Hydrobenzamide has several applications in scientific research:
作用机制
Target of Action
Hydrobenzamide primarily targets aromatic aldehydes . The interaction between Hydrobenzamide and aromatic aldehydes is a crucial part of its mechanism of action .
Mode of Action
The mode of action of Hydrobenzamide involves a process known as indirect reductive amination . In this process, aromatic aldehydes react with aqueous ammonia to produce compounds known as Hydrobenzamides . This reaction results in the production of N, N ´- (phenylmethylene) bis (1-phenylmethanimines), which have a good yield . The Hydrobenzamides then react with sodium borohydride, reducing both imine and aminal carbons, and producing a mixture of primary and secondary benzylamine .
Biochemical Pathways
The biochemical pathway of Hydrobenzamide involves the reductive amination of carbonyl compounds . This method consists of condensing carbonyl compounds with amines to produce imines or iminium ions, followed by the reduction of imine carbon by catalytic hydrogenation or hydride reagents . This process is known as direct reductive amination when the carbonyl compound, the amine, and the reducing agent are mixed without prior imine or iminium ion formation .
Result of Action
The result of Hydrobenzamide’s action is the production of a primary and secondary benzylamine mixture . This mixture is produced when Hydrobenzamides react with sodium borohydride, reducing both imine and aminal carbons .
Action Environment
The action environment of Hydrobenzamide is influenced by various factors. The reaction of aromatic aldehydes with aqueous ammonia to produce Hydrobenzamides is one such factor . The presence of sodium borohydride, which reduces both imine and aminal carbons in Hydrobenzamides, is another crucial factor
生化分析
Biochemical Properties
This process involves the reduction of both imine and aminal carbons .
Molecular Mechanism
The molecular mechanism of Hydrobenzamide involves its reaction with sodium borohydride, which reduces both imine and aminal carbons, leading to the production of a primary and secondary benzylamine mixture . This suggests that Hydrobenzamide may interact with biomolecules in a way that influences enzyme activity and gene expression.
准备方法
Synthetic Routes and Reaction Conditions: Hydrobenzamide can be synthesized through several methods. One of the earliest methods involves allowing benzaldehyde to react with liquid ammonia in a closed tube for an extended period, typically around 8 days . Another method involves the reaction of benzaldehyde with aqueous ammonia in a closed tube for 24-48 hours . Modifications of these procedures include the use of soap solutions to emulsify benzaldehyde or the use of solvents such as alcohol or ether .
Industrial Production Methods: In industrial settings, hydrobenzamide is often produced by the reaction of benzaldehyde with aqueous ammonia under controlled heating conditions. This process can be optimized by using solvents and emulsifying agents to improve yield and reaction rate .
化学反应分析
Types of Reactions: Hydrobenzamide undergoes several types of chemical reactions, including reduction, oxidation, and substitution. One notable reaction is its reduction with sodium borohydride, which reduces both imine and aminal carbons to produce a mixture of primary and secondary benzylamines .
Common Reagents and Conditions:
Reduction: Sodium borohydride is commonly used as a reducing agent for hydrobenzamide.
Oxidation and Substitution: Specific conditions and reagents for these reactions vary depending on the desired products and reaction pathways.
Major Products: The reduction of hydrobenzamide with sodium borohydride primarily yields benzylamines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
相似化合物的比较
Hydrobenzamide can be compared with other imine-containing compounds, such as Schiff bases and other bis(imines). Its uniqueness lies in its specific structure and the ease with which it can be reduced to form benzylamines . Similar compounds include:
Schiff Bases: These are imines formed by the condensation of primary amines with carbonyl compounds.
Bis(imines): Compounds containing two imine groups, similar to hydrobenzamide, but with different substituents and structural arrangements.
Hydrobenzamide’s distinct structure and reactivity make it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
N-[(benzylideneamino)-phenylmethyl]-1-phenylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2/c1-4-10-18(11-5-1)16-22-21(20-14-8-3-9-15-20)23-17-19-12-6-2-7-13-19/h1-17,21H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYRFIIFTJICNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NC(C2=CC=CC=C2)N=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92-29-5 | |
| Record name | 1-Phenyl-N,N′-bis(phenylmethylene)methanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Hydrobenzamide (N,N-dibenzylidenebenzene-1,2-diamine) is an organic compound formed by the condensation of three molecules of benzaldehyde with two molecules of ammonia. This reaction typically occurs in the presence of a base and results in the elimination of three water molecules [, , , ].
A: Hydrobenzamide has the molecular formula C21H18N2 and a molecular weight of 298.38 g/mol. Key spectroscopic data includes characteristic peaks in NMR and IR spectra. For instance, the 1H NMR spectrum shows a singlet for the CH=N proton around 8.5 ppm [, ].
A: Hydrobenzamide has demonstrated efficacy as a capping agent for tin (Sn) nanoparticles, effectively controlling particle size and preventing oxidation. This is attributed to the strong coordination between the nitrogen atoms of hydrobenzamide and the tin surface [, ]. Notably, hydrobenzamide-capped Sn nanoparticles exhibited superior electrochemical cycling performance with higher charge capacity and better capacity retention compared to citrate or polyvinyl pyrrolidone (PVP)-capped Sn nanoparticles [].
A: Yes, Hydrobenzamide serves as a versatile building block in organic synthesis. For example, it can be used to synthesize β-lactams, important intermediates in the production of antibiotics like Taxol® []. Additionally, its reaction with ethyl α-oxocarboxylates offers a novel route to synthesize Δ3-pyrroline-2-one derivatives [, ].
A: Hydrobenzamide possesses three imine (C=N) functionalities which are susceptible to nucleophilic attack and reduction. This structural feature underpins its versatility as a synthon for various heterocyclic compounds. For instance, the reaction of Hydrobenzamide with acetoxyacetyl chloride is key to forming the β-lactam ring in the synthesis of Taxol® side chains [].
A: Interestingly, Hydrobenzamide was unexpectedly identified in the culture filtrate of the bacterium Streptomyces tendae Tü 4042. This discovery marked Hydrobenzamide as a novel natural product, alongside other compounds like dioxolides and anhydroshikimate [].
A: Yes, Hydrobenzamide can be reduced to form benzylamines. This reaction is particularly useful for synthesizing various benzylamine derivatives which are valuable intermediates in organic synthesis [].
A: Computational studies, particularly those employing density functional theory (DFT), have been crucial in understanding the thermal decomposition pathway of Hydrobenzamide. These studies revealed the formation of phenylmethanimine as a key intermediate, offering crucial information about its structure and stability in both gas phase and solution [].
A: Hydrobenzamide has a long and rich history in organic chemistry. Initially synthesized in the 19th century, its structure and properties have been extensively studied, leading to significant revisions in our understanding of its formation and reactivity. This evolution underscores the dynamic nature of chemical research and the importance of continually reevaluating established knowledge [, , ].
A: While specific data on the environmental impact of Hydrobenzamide is limited in the provided research, it's crucial to consider potential ecotoxicological effects and implement appropriate waste management strategies to minimize any negative environmental impact [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


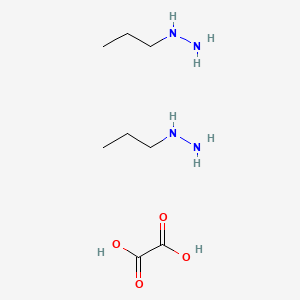


![3-[(3-Methoxyphenoxy)methyl]piperidine](/img/structure/B1588644.png)
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1588646.png)
